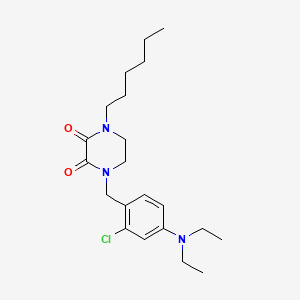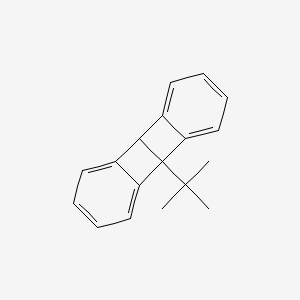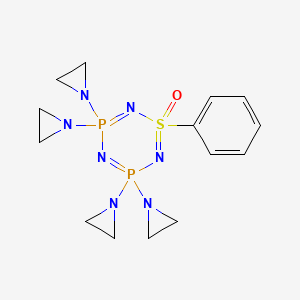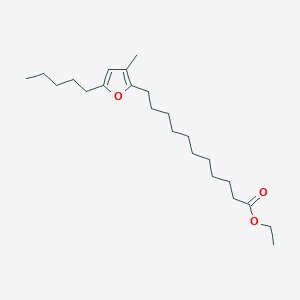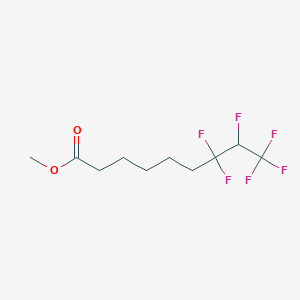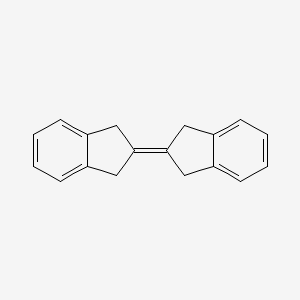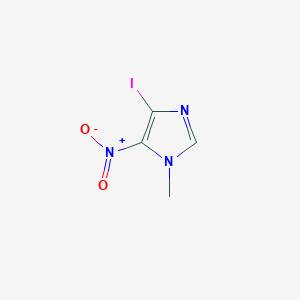
4-Iodo-1-methyl-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-5-nitro-1H-imidazole can be achieved through several methods. One common approach involves the iodination of 1-methyl-5-nitroimidazole. This reaction typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent to introduce the iodine atom at the 4-position of the imidazole ring .
Another method involves the nitration of 4-iodo-1-methylimidazole. This reaction uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and iodination reactions. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products include 4-azido-1-methyl-5-nitro-1H-imidazole or 4-thiocyanato-1-methyl-5-nitro-1H-imidazole.
Reduction: The major product is 4-iodo-1-methyl-5-amino-1H-imidazole.
Oxidation: The major product is 4-iodo-1-carboxy-5-nitro-1H-imidazole.
Aplicaciones Científicas De Investigación
4-Iodo-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Iodo-1-methyl-5-nitro-1H-imidazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom and methyl group can also influence the compound’s binding affinity to molecular targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-1-methylimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Methyl-5-nitroimidazole:
4-Iodo-5-nitroimidazole: Lacks the methyl group, which can influence its solubility and biological activity.
Uniqueness
4-Iodo-1-methyl-5-nitro-1H-imidazole is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the iodine atom enhances its reactivity in substitution reactions, while the nitro group provides potential biological activity. The methyl group influences its solubility and overall stability .
Propiedades
Número CAS |
76529-47-0 |
|---|---|
Fórmula molecular |
C4H4IN3O2 |
Peso molecular |
253.00 g/mol |
Nombre IUPAC |
4-iodo-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C4H4IN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3 |
Clave InChI |
HYIXYWKRGGDKJR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


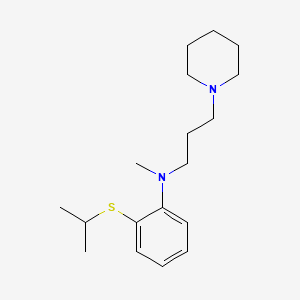


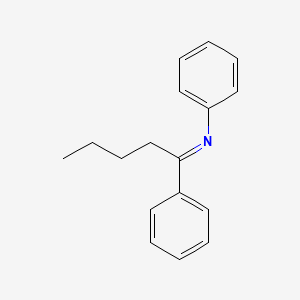
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
